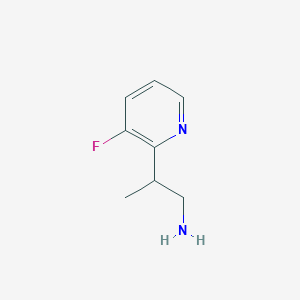
2-(3-Fluoropyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C8H11FN2 It consists of a pyridine ring substituted with a fluorine atom at the 3-position and a propan-1-amine group at the 2-position
Applications De Recherche Scientifique
2-(3-Fluoropyridin-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often require a base to facilitate the fluorination process.
Industrial Production Methods
Industrial production methods for 2-(3-Fluoropyridin-2-yl)propan-1-amine may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoropyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloropyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopyridin-2-yl)propan-1-amine: Similar structure but with a bromine atom instead of fluorine.
2-(3-Iodopyridin-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-(3-Fluoropyridin-2-yl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and materials science.
Propriétés
IUPAC Name |
2-(3-fluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSHSOLTPWLARH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














